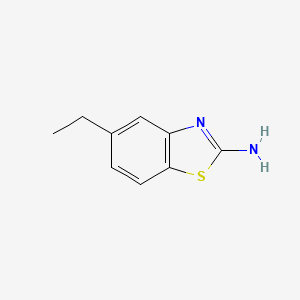![molecular formula C16H12Cl2OS B13103879 4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-(3,4-dichlorophenyl)-3-oxopropyl moiety
準備方法
The synthesis of 4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3,4-dichlorophenyl isocyanate with thiobenzaldehyde under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can be compared with similar compounds such as:
3,4-Dichlorophenyl isocyanate: Used as an intermediate in organic synthesis and has similar chemical reactivity.
3-(3,4-Dichlorophenyl)-3-oxopropanenitrile: Another related compound with similar structural features and reactivity.
3,4-Dichlorophenethylamine: Shares the 3,4-dichlorophenyl group and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H12Cl2OS |
|---|---|
分子量 |
323.2 g/mol |
IUPAC名 |
4-[3-(3,4-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-14-7-6-13(9-15(14)18)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2 |
InChIキー |
RRUKBFJZRMIWCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


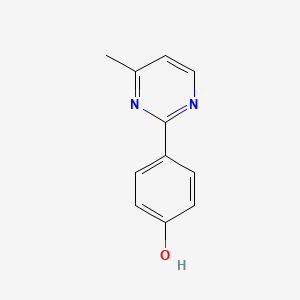
![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)

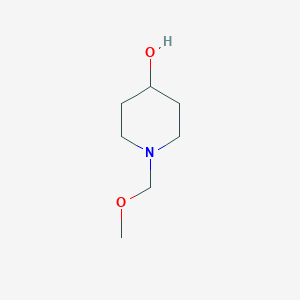

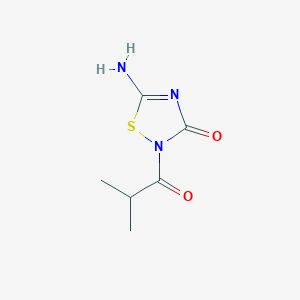
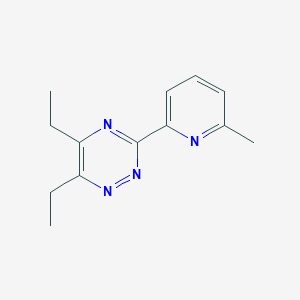
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)
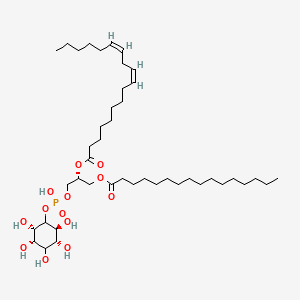
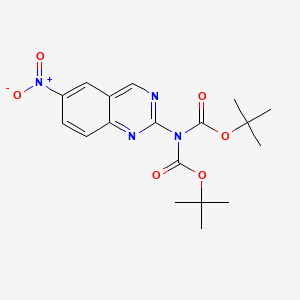

![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)
